1-(4-Bromo-2,6-difluorophenyl)butan-1-amine
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Overview
Description
1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H12BrF2N. It is characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, attached to a butan-1-amine chain.
Preparation Methods
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluoroaniline.
Reaction Conditions: The aniline derivative undergoes a series of reactions, including alkylation and amination, to introduce the butan-1-amine chain.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(4-Bromo-2,6-difluorophenyl)butan-1-amine undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
1-(4-Bromo-2,6-difluorophenyl)butan-1-amine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(4-Bromo-2,6-difluorophenyl)ethanone and 1-(4-Bromo-2,6-difluorophenyl)butan-1-one.
Properties
Molecular Formula |
C10H12BrF2N |
---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12BrF2N/c1-2-3-9(14)10-7(12)4-6(11)5-8(10)13/h4-5,9H,2-3,14H2,1H3 |
InChI Key |
GGXJTWVLRUNFGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1F)Br)F)N |
Origin of Product |
United States |
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